1-Benzhydrylazetidin-3-amine hydrochloride
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Overview
Description
1-Benzhydrylazetidin-3-amine hydrochloride is a chemical compound with the molecular formula C16H19ClN2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydrylazetidin-3-amine hydrochloride typically involves a two-step process. Initially, benzhydrylazetidin-3-ol is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The resulting mesylate intermediate is then treated with ammonium hydroxide in isopropanol at approximately 70°C to yield the desired compound .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the described synthetic route can be scaled up for industrial applications. The use of common reagents and relatively mild reaction conditions makes this process suitable for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydrylazetidin-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or sulfonates can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction can modify the functional groups attached to the azetidine ring .
Scientific Research Applications
1-Benzhydrylazetidin-3-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural properties.
Mechanism of Action
The mechanism of action of 1-Benzhydrylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-Benzylazetidin-3-amine dihydrochloride
- 1-Benzhydrylazetidin-3-ol
Comparison: 1-Benzhydrylazetidin-3-amine hydrochloride is unique due to its specific substitution pattern on the azetidine ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the benzhydryl group can enhance the compound’s lipophilicity and binding affinity to certain targets .
Properties
IUPAC Name |
1-benzhydrylazetidin-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12,17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEKOBTVZHDIFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420894 |
Source
|
Record name | 1-benzhydrylazetidin-3-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102065-90-7, 1189735-08-7 |
Source
|
Record name | 3-Azetidinamine, 1-(diphenylmethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102065-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-benzhydrylazetidin-3-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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